4-BROMO-N-(QUINOLIN-8-YL)BENZAMIDE
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H11BrN2O |
|---|---|
Molecular Weight |
327.17 g/mol |
IUPAC Name |
4-bromo-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C16H11BrN2O/c17-13-8-6-12(7-9-13)16(20)19-14-5-1-3-11-4-2-10-18-15(11)14/h1-10H,(H,19,20) |
InChI Key |
LKDOLFCMFMGHKE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)Br)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)Br)N=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
General Synthetic Routes to N-(Quinolin-8-yl)benzamides
The formation of the amide bond is central to the synthesis of N-(quinolin-8-yl)benzamides. This is typically achieved through standard amidation reactions or more advanced coupling methodologies.
Amidation Reactions for Benzamide (B126) Formation
The most direct approach to synthesizing N-(quinolin-8-yl)benzamides, including the 4-bromo derivative, involves the reaction of quinolin-8-amine with a corresponding benzoic acid or its activated derivative. A general and efficient method for the preparation of these amides has been reported. rsc.org This procedure involves the reaction of a substituted quinolin-8-amine with a benzoic acid in the presence of a coupling agent.
For the specific synthesis of 4-BROMO-N-(QUINOLIN-8-YL)BENZAMIDE , quinolin-8-amine is reacted with 4-bromobenzoic acid. The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) (DCM) and facilitated by a dehydrating agent or a coupling system to promote the formation of the amide linkage. A common method employs phosphorus oxychloride (POCl₃) and a base such as triethylamine (B128534) (Et₃N). rsc.org The reaction proceeds by activating the carboxylic acid, which is then susceptible to nucleophilic attack by the amino group of the quinoline (B57606).
General Synthesis of N-(quinolin-8-yl)benzamides:
| Starting Materials | Reagents | Solvent | Conditions |
|---|
This method is highly effective for a range of substituted benzamides and provides a reliable route to the title compound. rsc.org
Coupling Reactions in Quinoline Benzamide Synthesis
Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds and can be employed in the synthesis of N-(quinolin-8-yl)benzamides. While direct amidation is more common for the primary synthesis of This compound , coupling strategies are crucial for more complex derivatives and subsequent functionalizations. For instance, palladium-catalyzed C-N coupling reactions can be utilized to form the amide bond, though this is less frequently reported for the initial synthesis compared to standard amidation. More significantly, the quinolin-8-yl amide moiety itself acts as a directing group in a variety of palladium-catalyzed C-H activation/coupling reactions. acs.org
Advanced Functionalization Strategies for Quinoline-Benzamide Systems
The N-(quinolin-8-yl)benzamide scaffold is particularly amenable to advanced functionalization strategies, primarily through C-H bond activation, where the quinoline nitrogen and the amide oxygen act as a bidentate directing group. This allows for highly regioselective modifications of the molecule.
C-H Bond Activation and Regioselective Functionalization
The directing nature of the 8-amidoquinoline group has been extensively leveraged to achieve regioselective functionalization at various positions of the quinoline and benzamide rings. This has proven to be a highly atom-economical approach to elaborate the core structure.
A notable advancement in the functionalization of N-(quinolin-8-yl)benzamides is the remote alkylation at the C-5 position of the quinoline ring. This is a challenging transformation as it involves the activation of a C-H bond that is distant from the directing group. Ruthenium(II)-catalyzed reactions have been successfully developed for this purpose. nih.gov In these reactions, various substituted N-(quinolin-8-yl)benzamides, including the This compound , can react with alkyl bromides to yield the C-5 alkylated products in moderate to good yields. nih.govbldpharm.com The reaction is believed to proceed through an aromatic C-H bond activation as a key step. nih.govbldpharm.com
Ruthenium-Catalyzed C-5 Alkylation of N-(quinolin-8-yl)benzamides: nih.gov
| Substrate | Alkylating Agent | Catalyst System | Product | Yield |
|---|---|---|---|---|
| N-(Quinolin-8-yl)benzamide | tert-Butyl bromide | [RuCl₂(p-cymene)]₂, PPh₃ | 5-(tert-Butyl)-N-(quinolin-8-yl)benzamide | Good |
| This compound | Various alkyl bromides | [RuCl₂(p-cymene)]₂, PPh₃ | 5-Alkyl-4-bromo-N-(quinolin-8-yl)benzamide | Moderate to Good |
The presence of the bromo substituent on the benzamide ring is well-tolerated in these transformations. nih.gov
Cross-dehydrogenative coupling (CDC) reactions represent a highly efficient and environmentally benign method for forming C-C and C-heteroatom bonds by combining two C-H bonds. The N-(quinolin-8-yl)benzamide scaffold is an excellent substrate for these reactions. For instance, cobalt-catalyzed CDC reactions have been used for the ortho-selective acyloxylation of N-(quinolin-8-yl)benzamides. google.com These reactions demonstrate good functional group tolerance, including for substrates bearing a bromo substituent, such as This compound . google.com
In a specific application, This compound has been used as a substrate in a cobalt-catalyzed C-H activation and intermolecular annulation with allenes. The optimization of this reaction involved screening various catalysts, bases, and oxidants.
Cobalt-Catalyzed Annulation of this compound with an Allene:
| Catalyst (20 mol%) | Base (2 equiv.) | Oxidant (2 equiv.) | Solvent | Temperature (°C) |
|---|
This reaction highlights the utility of This compound in constructing more complex heterocyclic systems through regioselective C-H functionalization. Furthermore, microwave-accelerated CDC reactions of N-(quinolin-8-yl)amides with acetone (B3395972) have been developed under metal-free conditions, promoted by benzoyl peroxide (BPO). These reactions lead to C-5 acetonation of the quinoline ring and are compatible with a variety of substituents on the benzamide moiety, including halogens.
Iron(III)-Catalyzed Regioselective Halogenation Studies
An efficient and environmentally friendly method for the C5-H halogenation of 8-amidoquinolines, including this compound, has been developed using an iron(III) catalyst in water. nih.govnih.gov This protocol affords 5-halogenated products in good to excellent yields, reaching up to 98%. nih.gov The reaction proceeds under mild conditions at room temperature and utilizes air as the oxidant. rsc.org
The optimal reaction conditions involve using 5 mol% of an iron(III) catalyst with a halogenating agent like N-bromosuccinimide (NBS) or bromine (Br₂). nih.govrsc.org The addition of a long-chain carboxylic acid, such as heptanoic acid, and sodium bicarbonate has been shown to significantly improve the yield, potentially by acting as a phase transfer agent in the aqueous medium. rsc.org Mechanistic studies suggest that the reaction likely proceeds through a single-electron transfer (SET) process. nih.govnih.govrsc.org The proposed catalytic cycle involves the formation of a chelate between the iron catalyst and the 8-amidoquinoline, followed by deprotonation, attack by a bromine radical via the SET mechanism, oxidation, and finally, dissociation of the metal from the product. rsc.org
The versatility of this method is demonstrated by its applicability to a range of 8-amidoquinoline derivatives. For instance, N-(5-bromoquinolin-8-yl)pivalamide, a product of this halogenation, can undergo further functionalization through Suzuki coupling reactions with boronic acids, yielding moderately to well-substituted products. rsc.org
Table 1: Iron(III)-Catalyzed Bromination of N-(quinolin-8-yl)benzamide Derivatives
| Substrate | Halogenating Agent | Catalyst | Additives | Solvent | Yield (%) | Reference |
| N-(quinolin-8-yl)pivalamide | NBS | Fe(NO₃)₃·9H₂O | CH₃(CH₂)₅COOH, NaHCO₃ | Water | 91 | nih.gov |
| N-(quinolin-8-yl)benzamide | NBS | FeCl₃ | - | Water | 98 | nih.govnih.gov |
| This compound | NBS | FeCl₃ | - | Water | 95 | nih.gov |
Derivatization and Substituent Effects on the Benzamide Moiety
The benzamide moiety of N-(quinolin-8-yl)benzamides is a key target for derivatization to modulate the compound's properties. Studies have shown that the electronic nature of substituents on the benzamide ring significantly influences the reactivity and potential applications of these compounds.
In the context of positive allosteric modulators of the metabotropic glutamate-5 receptor, research on N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides revealed that electron-withdrawing groups in the para-position of the benzamide ring enhance potency. acs.org For instance, the introduction of a nitro group at the 4-position of the benzamide resulted in a compound with significantly increased binding and functional activities. acs.org
Furthermore, derivatization of the benzamide core is a common strategy in the development of inhibitors for various biological targets. For example, in the quest for Mycobacterium tuberculosis QcrB inhibitors, the C-5 position of the benzamide core was functionalized with an electron-withdrawing group. acs.org This was achieved by coupling 5-fluoro-2-hydroxybenzamide (B2656398) with 2-(3-fluorophenyl)ethanol, or by synthesizing a difluoromethyl derivative from methyl 2-hydroxy-5-formalbenzoate. acs.org These modifications highlight the importance of the benzamide moiety as a scaffold for introducing diverse functional groups to fine-tune biological activity.
Ruthenium-catalyzed C-H bond activation has also been employed for the remote C-5 alkylation of the quinoline ring in N-(quinolin-8-yl)benzamides. researchgate.netrsc.org This methodology allows for the reaction of various substituted benzamides with a range of alkyl bromides, leading to good to moderate yields of the alkylated products. researchgate.netrsc.org Deuterium labeling studies and mechanistic investigations have confirmed that the reaction proceeds via aromatic C-H bond activation. researchgate.net
Table 2: Examples of Derivatization on the Benzamide Moiety
| Starting Material | Reagent(s) | Product | Application/Study | Reference |
| N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | Nitrating agent | 4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | mGluR5 positive allosteric modulator | acs.org |
| 5-Fluoro-2-hydroxybenzamide | 2-(3-Fluorophenyl)ethanol | 5-Fluoro-2-(2-(3-fluorophenyl)ethoxy)benzamide | M. tuberculosis QcrB inhibitor | acs.org |
| N-(quinolin-8-yl)benzamide | t-Butyl bromide, [RuCl₂(p-cymene)]₂, PPh₃ | 5-tert-Butyl-N-(quinolin-8-yl)benzamide | Remote C-H alkylation | researchgate.netrsc.org |
Oxytosylation of 8-Amidoquinolines
A metal-free approach for the direct oxytosylation of 8-amidoquinolines at the C-5 position has been developed, yielding 5-tosyloxy-8-amidoquinolines. thieme-connect.comthieme-connect.com This method utilizes Koser's reagent, which can be generated in situ from (diacetoxyiodo)benzene (B116549) and p-toluenesulfonic acid. thieme-connect.com The reaction is compatible with a variety of functional groups on the aromatic ring of the benzamide moiety. thieme-connect.comthieme-connect.com
The reaction conditions have been optimized, and it was found that using a stoichiometric amount of PhI(OAc)₂ is crucial for achieving good yields. thieme-connect.com The presence of either electron-donating or electron-withdrawing groups on the aryl ring of the 8-amidoquinoline generally leads to the desired product in good yields. thieme-connect.com For example, substrates with halide or methyl groups on the aryl ring react successfully. thieme-connect.com However, the reaction does not proceed with amides derived from 4-nitrobenzoic acid or acetic acid. thieme-connect.com
This strategy provides a direct and efficient pathway to C-5 substituted 8-amidoquinolines in a single step under mild conditions. thieme-connect.com
Table 3: Oxytosylation of N-(Quinolin-8-yl)benzamide Derivatives
| Substrate | Reagent | Product | Yield (%) | Reference |
| N-(quinolin-8-yl)benzamide | PhI(OAc)₂, p-TsOH | 5-Tosyloxy-N-(quinolin-8-yl)benzamide | 85 | thieme-connect.com |
| This compound | PhI(OAc)₂, p-TsOH | 4-Bromo-N-(5-tosyloxyquinolin-8-yl)benzamide | 82 | thieme-connect.com |
| 4-Methoxy-N-(quinolin-8-yl)benzamide | PhI(OAc)₂, p-TsOH | 4-Methoxy-N-(5-tosyloxyquinolin-8-yl)benzamide | 80 | thieme-connect.com |
Sulfonylation Reactions on N-(Quinolin-8-yl)benzamides
The C5-regioselective sulfonylation of N-(quinolin-8-yl)benzamides has been achieved through various catalytic systems, offering a direct method to introduce sulfonyl groups onto the quinoline ring.
One efficient method involves a copper(II)-catalyzed reaction using stable and environmentally benign sodium sulfinates as the sulfonyl source. rsc.org This approach yields a series of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives in moderate to high yields. rsc.org
Another strategy employs a cobalt(II) catalyst with aryldiazonium salts and DABSO (DABCO·(SO₂)₂), a solid sulfur dioxide surrogate. scispace.com This method also demonstrates high selectivity for the C5-position and proceeds under oxidant- and additive-free conditions. scispace.com The reaction is tolerant of various substituent groups on the aryldiazonium salt. scispace.com A plausible mechanism involves a radical pathway. scispace.com
Copper(I)-catalyzed C-H sulfonylation has also been reported, using arylsulfonyl chlorides as the sulfonating agent. acs.org This reaction exhibits compatibility with a wide range of quinoline substrates and arylsulfonyl chlorides, and mechanistic investigations suggest the involvement of a single-electron-transfer process. acs.org
Table 4: C5-Sulfonylation of N-(quinolin-8-yl)benzamide
| Catalyst System | Sulfonyl Source | Product Example | Yield (%) | Reference |
| Cu(OAc)₂ | Sodium benzenesulfinate | N-(5-(Phenylsulfonyl)quinolin-8-yl)benzamide | 82 | rsc.org |
| Co(OAc)₂·4H₂O | p-Tolyldiazonium tetrafluoroborate, DABSO | N-(5-(p-Tolylsulfonyl)quinolin-8-yl)benzamide | 85 | scispace.com |
| CuI | Benzenesulfonyl chloride | N-(5-(Phenylsulfonyl)quinolin-8-yl)benzamide | 78 | acs.org |
Structural Elucidation and Conformational Analysis
Spectroscopic Techniques for Molecular Confirmation
Spectroscopic analysis provides foundational information for confirming the molecular structure of the compound .
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds. For derivatives of N-(quinolin-8-yl)benzamide, both ¹H and ¹³C NMR spectra offer characteristic signals that confirm the presence of the quinoline (B57606) and benzamide (B126) moieties. acs.orgrsc.orgbmrb.ioamazonaws.comchemicalbook.com
In a related compound, 4-bromo-N-(5-nitroquinolin-8-yl)benzamide, the ¹H NMR spectrum in CDCl₃ shows a singlet for the amide proton at δ 11.06 ppm. mdpi.com The aromatic protons of the quinoline and bromobenzoyl groups appear in the range of δ 7.72 to 9.32 ppm. mdpi.com The ¹³C NMR spectrum of this derivative displays signals for the carbonyl carbon at δ 164.8 ppm and for the aromatic carbons between δ 113.9 and 149.2 ppm. mdpi.com
For other functionalized N-(quinolin-8-yl)benzamides, similar characteristic shifts are observed. For instance, in 4-methyl-N-(quinolin-8-yl)benzamide, the amide proton resonates at δ 10.70 ppm, and the methyl protons appear as a singlet at δ 2.43 ppm. acs.org The ¹³C NMR shows the carbonyl carbon at δ 165.7 ppm and the methyl carbon at δ 21.8 ppm. acs.org
Interactive Table: ¹H NMR Data for N-(Quinolin-8-yl)benzamide Derivatives
| Compound | Solvent | Amide Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Other Signals (δ, ppm) |
| 4-bromo-N-(5-nitroquinolin-8-yl)benzamide mdpi.com | CDCl₃ | 11.06 (s) | 7.72-9.32 (m) | - |
| 4-methyl-N-(quinolin-8-yl)benzamide acs.org | CDCl₃ | 10.70 (s) | 7.33-8.94 (m) | 2.43 (s, CH₃) |
| 4-fluoro-N-(quinolin-8-yl)benzamide acs.org | CDCl₃ | 10.66 (s) | 7.20-8.89 (m) | - |
Interactive Table: ¹³C NMR Data for N-(Quinolin-8-yl)benzamide Derivatives
| Compound | Solvent | C=O (δ, ppm) | Aromatic Carbons (δ, ppm) | Other Signals (δ, ppm) |
| 4-bromo-N-(5-nitroquinolin-8-yl)benzamide mdpi.com | CDCl₃ | 164.8 | 113.9-149.2 | - |
| 4-methyl-N-(quinolin-8-yl)benzamide acs.org | CDCl₃ | 165.7 | 116.7-148.5 | 21.8 (CH₃) |
| 4-fluoro-N-(quinolin-8-yl)benzamide acs.org | CDCl₃ | 166.2 | 115.6-164.2 | - |
Mass spectrometry (MS) is employed to determine the accurate mass of the molecule and to study its fragmentation patterns, which further confirms the structure. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the molecular formula. amazonaws.commdpi.comtandfonline.comresearchgate.net
For the related compound, 4-bromo-N-(5-nitroquinolin-8-yl)benzamide, the high-resolution mass spectrum (ESI) showed an [M+H]⁺ ion at m/z 371.9977, which is consistent with the calculated mass of 371.9978 for the molecular formula C₁₆H₁₀BrN₃O₃. mdpi.com Similarly, for 4-bromo-N-(2-methyl-5-nitroquinolin-8-yl)benzamide, the [M+H]⁺ ion was found at m/z 386.0136 (calculated 386.0135 for C₁₇H₁₂BrN₃O₃). mdpi.com The fragmentation of N-(substituted coumarin-3-yl) benzamides often shows a characteristic benzoyl cation peak at m/z 105. ajol.info
Interactive Table: HRMS Data for N-(Quinolin-8-yl)benzamide Derivatives
| Compound | Ionization | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
| 4-bromo-N-(5-nitroquinolin-8-yl)benzamide mdpi.com | ESI | C₁₆H₁₀BrN₃O₃ | 371.9978 | 371.9977 |
| 4-bromo-N-(2-methyl-5-nitroquinolin-8-yl)benzamide mdpi.com | ESI | C₁₇H₁₂BrN₃O₃ | 386.0135 | 386.0136 |
| 4-methyl-N-(5-nitroquinolin-8-yl)benzamide mdpi.com | ESI | C₁₇H₁₃N₃O₃ | 308.1030 | 308.1033 |
| 4-fluoro-N-(5-nitroquinolin-8-yl)benzamide mdpi.com | ESI | C₁₆H₁₀FN₃O₃ | 312.0779 | 312.0778 |
Solid-State Structural Characterization
The arrangement of molecules in the solid state is crucial for understanding the physical properties of the compound.
A study on a related compound, (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, revealed that it crystallizes in the triclinic system with a P-1 space group. nih.govnih.govx-mol.com The unit cell dimensions were determined to be a = 9.2304 (6) Å, b = 11.1780 (8) Å, c = 11.3006 (6) Å, α = 107.146 (5)°, β = 93.701 (5)°, and γ = 110.435 (6)°. nih.govnih.govx-mol.comdntb.gov.ua In this structure, the packing is stabilized by C–H···N and C–H···O hydrogen bonds, which form infinite double chains. nih.govnih.gov
In another related structure, 4-bromo-N-(2-hydroxyphenyl)benzamide, the molecule crystallizes in the monoclinic system. nih.gov The central amide group is nearly planar, and it forms significant dihedral angles with the two aromatic rings. nih.gov The crystal packing is influenced by N—H···O and C—H···O hydrogen bonds. nih.gov
Interactive Table: Crystallographic Data for a Related Benzamide Derivative
| Parameter | (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide nih.govnih.govx-mol.com |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.2304 (6) |
| b (Å) | 11.1780 (8) |
| c (Å) | 11.3006 (6) |
| α (°) | 107.146 (5) |
| β (°) | 93.701 (5) |
| γ (°) | 110.435 (6) |
| V (ų) | 1025.61 (12) |
| Z | 2 |
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. For (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, this analysis showed that H···H interactions are the most significant, contributing 44.1% to the total Hirshfeld surface. nih.govnih.gov H···C/C···H interactions also play a notable role, accounting for 15.3% of the surface. nih.govnih.gov These interactions, along with weaker C–H···N and C–H···O hydrogen bonds, dictate the crystal packing. nih.govnih.gov The analysis of crystal voids indicated a volume of 112.74 ų, which is 10.99% of the unit cell volume, suggesting a stable crystal packing without large cavities. nih.gov
Interactive Table: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Benzamide Derivative
| Interaction Type | Contribution (%) nih.govnih.gov |
| H···H | 44.1 |
| H···C/C···H | 15.3 |
| H···Br/Br···H | Not specified |
| H···O/O···H | Not specified |
| H···N/N···H | Not specified |
Biological Activity and Mechanistic Investigations
In Vitro Enzyme Inhibition Studies
The core of the research into the biological profile of 4-bromo-N-(quinolin-8-yl)benzamide and its analogues lies in in vitro enzyme inhibition assays. These studies are crucial for elucidating the compound's mechanism of action and identifying its potential as a therapeutic agent.
Elastase Inhibition Potential of Quinoline-Thiazoline-Benzamide Derivatives
A significant area of investigation has been the elastase inhibition potential of quinoline-thiazoline-benzamide derivatives. Elastase is a protease implicated in various inflammatory diseases and skin aging. One particular derivative, (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, has demonstrated potent activity against elastase. medchemexpress.comresearchgate.netacs.org
In comparative studies, this quinoline-based iminothiazoline compound exhibited a strong inhibitory potential with an IC₅₀ value of 1.21 µM, which was more potent than the standard, oleanolic acid. acs.orgmedchemexpress.comkisti.re.kr Molecular docking and dynamics simulations have supported these experimental findings, suggesting that this class of compounds has the potential to be novel inhibitors of the elastase enzyme. medchemexpress.comacs.org The research indicates that both theoretical and experimental results point towards the significant biological activities of these compounds. medchemexpress.com
| Compound Name | Target Enzyme | IC₅₀ (µM) | Standard |
| (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide | Elastase | 1.21 | Oleanolic acid |
Alkaline Phosphatase Inhibition Activity
The inhibitory activity of related quinolinyl-iminothiazoline compounds against alkaline phosphatase has also been a subject of study. Alkaline phosphatase is a key enzyme in various physiological and pathological processes.
Research into N-benzamide quinolinyl iminothiazolines identified a particularly potent inhibitor of calf intestinal alkaline phosphatase. nih.gov The compound, N-benzamide quinolinyl iminothiazoline (6g), displayed a significantly lower IC₅₀ value than the standard inhibitor, potassium dihydrogen phosphate (B84403) (KH₂PO₄). nih.gov This highlights the potential of the quinoline-benzamide scaffold in targeting this enzyme family.
| Compound Name | Target Enzyme | IC₅₀ (µM) | Standard (IC₅₀ µM) |
| N-benzamide quinolinyl iminothiazoline (6g) | Alkaline Phosphatase | 0.337 ± 0.015 | KH₂PO₄ (5.245 ± 0.477) |
Exploration of Other Enzyme Systems
Investigations into the role of benzamide (B126) derivatives as succinate (B1194679) dehydrogenase (SDH) inhibitors have been conducted, primarily within the context of developing new fungicides. acs.orggoogle.com Research has focused on structures like novel pyrazol-5-yl-benzamide derivatives, which have shown significant antifungal activities by targeting the SDH enzyme. acs.org However, current research prominently features pyrazole-4-carboxamides and pyrazol-5-yl-benzamides, and there is a lack of specific studies focusing on this compound as a succinate dehydrogenase inhibitor. acs.orgnwsuaf.edu.cn
The acetylcholinesterase (AChE) enzyme is a critical target in the management of Alzheimer's disease. drugs.commdpi.com While various benzamide derivatives have been synthesized and evaluated as potential AChE inhibitors, direct research on this compound for this activity is not prominent. nih.govresearchgate.netnih.gov Studies in this area have often focused on other structural classes, such as 4-benzamido-N-(1-benzylpiperidin-4-yl) benzamide derivatives and chalcones. researchgate.netnih.gov It is noteworthy that quinoline-based structures, such as certain carbamate (B1207046) derivatives of quinolin-8-yl, have been explored as cholinesterase inhibitors, indicating the relevance of the quinoline (B57606) moiety in designing compounds for neurological targets. tees.ac.uk
In the search for antiviral agents against SARS-CoV-2, the nsp13 helicase has emerged as a crucial and highly conserved drug target essential for viral replication. researchgate.netresearchgate.net A significant breakthrough in this area has been the discovery of 4-((quinolin-8-ylthio)methyl)benzamide derivatives as a new class of potent SARS-CoV-2 nsp13 inhibitors. medchemexpress.comresearchgate.net
One compound from this class, identified as SARS-CoV-2 nsp13-IN-7, has demonstrated a noteworthy inhibitory concentration (IC₅₀) of 0.28 μM. medchemexpress.commedchemexpress.com Mechanistic studies suggest that this compound interferes with the helicase function by binding to both the 5' RNA site and the ATP binding site of the nsp13 enzyme. medchemexpress.com This research positions these quinoline-benzamide derivatives as promising lead compounds for the development of novel antiviral therapies targeting SARS-CoV-2. medchemexpress.com
| Compound Name | Target Enzyme | IC₅₀ (µM) |
| SARS-CoV-2 nsp13-IN-7 | SARS-CoV-2 nsp13 Helicase | 0.28 |
Receptor Ligand Binding and Modulatory Effects
The interaction of this compound with several key receptors in the body has been investigated to understand its pharmacological profile. These studies are crucial in determining the compound's potential therapeutic applications and its mechanism of action at the molecular level.
Dopamine (B1211576) Receptor Subtype (D2/D3) Interactions
Dopamine receptors, particularly the D2 and D3 subtypes, are significant targets in the treatment of various neuropsychiatric disorders. mdpi.comacs.orgacs.org Ligands that can selectively bind to these receptors are of great interest for developing novel therapeutics. mdpi.comnih.gov While the broader class of quinoline and benzamide derivatives has been explored for their affinity towards dopamine receptors, specific binding data for this compound is not extensively documented in publicly available research. researchgate.netnih.govwalshmedicalmedia.com Studies on structurally related compounds have shown that modifications to the quinoline and benzamide scaffolds can significantly influence binding affinity and selectivity for D2 and D3 receptors. mdpi.comresearchgate.net However, without direct experimental data on this compound, its specific interactions with these dopamine receptor subtypes remain an area for further investigation.
Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonism
G Protein-Coupled Estrogen Receptor (GPR30) Affinity
The G Protein-Coupled Estrogen Receptor (GPR30), also known as GPER1, is a non-classical estrogen receptor involved in various physiological and pathological processes, including cancer. nih.govunife.it Several quinoline-based compounds have been identified as ligands for GPR30. For instance, the compound G-1, a known GPR30 agonist, and G-15, a GPR30 antagonist, both feature a tetrahydro-cyclopenta[c]quinoline core. nih.govchembk.comnih.gov These compounds have demonstrated high affinity for GPR30. nih.govchembk.com While these findings highlight the potential of the quinoline scaffold to interact with GPR30, direct binding affinity studies for this compound are necessary to determine its specific affinity for this receptor.
Translocator Protein (TSPO) Ligand Development
The Translocator Protein (TSPO) is an 18 kDa protein primarily located in the outer mitochondrial membrane and is considered a biomarker for neuroinflammation. acs.orgnih.gov The development of selective ligands for TSPO is an active area of research for diagnostic imaging and potential therapeutic interventions. acs.orgnih.gov Various quinoline derivatives have been synthesized and evaluated as TSPO ligands. acs.orgnih.gov For example, N-methyl-(2-arylquinolin-4-yl)oxypropanamides have emerged as high-affinity TSPO ligands. acs.org Despite the exploration of the quinoline scaffold in TSPO ligand design, there is a lack of specific data confirming this compound as a TSPO ligand.
Antiproliferative and Cytotoxic Activity in Cancer Cell Lines
The potential of novel compounds to inhibit the growth of cancer cells is a critical area of oncological research. Quinoline and its derivatives have been recognized for their anticancer properties. arabjchem.org
Efficacy Against Liver Cancer Cells (HepG2)
The HepG2 human hepatocellular carcinoma cell line is a widely used model for in vitro screening of potential anticancer agents. ajol.infonih.govnih.gov Numerous studies have demonstrated the cytotoxic and antiproliferative effects of various quinoline and benzamide derivatives against HepG2 cells. ajol.infonih.govresearchgate.netacs.orgrsc.orgrsc.org For instance, certain molecular hybrids incorporating a quinoline-8-yloxy moiety have shown promising cytotoxic activity with low micromolar IC50 values against HepG2 cells. nih.govrsc.orgrsc.org Similarly, some novel N-(substituted) benzamide derivatives have been evaluated for their antiproliferative effects on this cell line. ajol.info While the general classes of compounds to which this compound belongs have shown efficacy, specific IC50 values and detailed mechanistic studies for this exact compound against HepG2 cells are not extensively reported. The antiproliferative potential is often dependent on the specific substitution patterns on the quinoline and benzamide rings. nih.gov
Below is an interactive table summarizing the cytotoxic activity of some related compounds against the HepG2 cell line, illustrating the potential of this chemical class.
| Compound Type | Specific Compound Example | IC50 (µM) against HepG2 | Reference |
| Quinoline-cinnamide hybrid | 2-(3,4,5-trimethoxybenzamido)-4-methoxycinnamide-quinoline hybrid 6e | 2.46 | nih.govrsc.orgrsc.org |
| Quinoline-cinnamide hybrid | 2-(3,4-dimethoxybenzamido)-3,4,5-trimethoxycinnamide-quinoline 6a | 6.24 | nih.govrsc.org |
| Flavonoid-based amide | Compound 7x (4-nitrophenyl substituent) | 1.86 | nih.gov |
| Benzamide derivative | Compound 4za (difluoro derivative) | 44 | acs.org |
Activity Against Breast Cancer Cells (MDA-MB-231)
The triple-negative breast cancer (TNBC) cell line, MDA-MB-231, has been a key model for evaluating the cytotoxic potential of novel compounds. Research has shown that derivatives of quinoline benzamide exhibit anticancer activity against this cell line. researchgate.netasianpubs.org In one study, a series of novel quinoline benzamide derivatives were synthesized and screened for their effectiveness against MDA-MB-231 cells using the MTT assay. The results indicated that all synthesized molecules demonstrated potency at concentrations less than 35 μM, which was superior to the standard drug cisplatin, although not as potent as doxorubicin. researchgate.netasianpubs.org
Another study focused on flavonoid-based amide derivatives and their antiproliferative effects on various cancer cell lines, including MDA-MB-231. nih.gov While not specifically this compound, this research highlights the potential of related structures. For instance, a compound with a 6-chloro-3-pyridyl group at the 3'-position of the amide fragment showed the most potent activity against MDA-MB-231 cells, with an IC50 value of 1.76 ± 0.91 μM. nih.gov This was significantly more potent than the positive control, 5-Fu. nih.gov
Furthermore, the introduction of an N-benzyl-O-amino benzamide motif linked to a quinoline-5,8-dione scaffold resulted in significant cytotoxic effects against MDA-MB-231 cells. nih.gov This suggests that modifications to the core structure can substantially impact its anticancer activity.
Modulation of Cell Cycle Progression
The ability of a compound to interfere with the cell cycle is a hallmark of many anticancer agents. Studies on related quinoline and benzamide derivatives have demonstrated their capacity to induce cell cycle arrest. For example, certain 3,4-dihydropyrimidin-2(1H)-one C5 amide derivatives were found to induce G0/G1 cell cycle arrest in MCF-7 breast cancer cells at lower concentrations and apoptosis at higher concentrations. researchgate.net Similarly, some flavonoid-based amide derivatives caused cell cycle arrest at the G0/G1 phase in MDA-MB-231 cells. nih.gov
Research on N-(substituted) benzamide derivatives bearing coumarin (B35378) and 1-azocoumarin moieties also revealed cell cycle modulation. ajol.inforesearchgate.net One particular compound demonstrated the ability to arrest the cell cycle at the G1/S stages and induce apoptosis in HepG2 cells. ajol.inforesearchgate.net While these are not the exact compound , they provide strong evidence that the broader class of quinoline-benzamide structures can influence cell cycle progression, a key mechanism in their anticancer effects.
VEGFR2 Inhibition in Glioblastoma Multiforme Analogues
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibiting VEGFR2 is a promising strategy for cancer therapy. Research into 3,4-dihydroquinolin-2(1H)-one analogues has shown their potential as VEGFR2 inhibitors for the treatment of glioblastoma multiforme (GBM). nih.govresearchgate.netnih.gov
In a study evaluating these analogues, several compounds demonstrated significant antiproliferative effects against GBM cell lines, with IC50 values markedly lower than the standard treatment, temozolomide. nih.govresearchgate.net Molecular docking and dynamics studies confirmed strong interactions between these compounds and the VEGFR2 kinase domain, supporting their anticancer activity. nih.govresearchgate.net While this research focuses on analogues, it underscores the potential of the quinoline scaffold in targeting VEGFR2.
Structure-Activity Relationship (SAR) Elucidation for Biological Potency
The biological activity of a compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds and designing more potent drugs. For quinoline and benzamide derivatives, several key structural features have been identified as important for their biological potency.
In studies of Wnt inhibition, replacing the quinoline ring with a variously substituted phenyl ring often led to a significant loss of potency. nih.gov The 4-bromophenyl and 2-methoxyphenyl substitutions were found to be optimal. nih.gov This highlights the importance of the specific substitution pattern on the aryl ring for activity. nih.gov Furthermore, modifications to the amide function, such as its reduction or a change in its position, were found to decrease potency, indicating that both the amide bond and the 1,4-substitution pattern are essential for maximal inhibitory effect. nih.gov
In the context of antitubercular activity, SAR studies on benzamides revealed that replacing a metabolically labile morpholine (B109124) group with thiophene (B33073) and methyl substituents at the C-5 position resulted in potent analogues with high selectivity and low cytotoxicity. acs.orgacs.org The introduction of an electron-withdrawing group at the C-5 position of the benzamide core, however, led to a significant decrease in potency. acs.org
For anticancer activity, it has been observed that an aniline (B41778) group at C-4, aminoacrylamide substituents at C-6, a cyano group at C-3, and alkoxy groups at C-7 in the quinoline ring play an important role for optimal activity. researchgate.net
Investigation of Molecular Mechanisms of Action
Understanding the molecular mechanisms through which a compound exerts its biological effects is fundamental for its development as a therapeutic agent. For quinoline derivatives, a variety of mechanisms have been proposed.
Docking studies of novel N-(2-(3-fluorophenyl)-quinolin-5-yl)benzamide derivatives have suggested that they may exert their anti-breast cancer activity by binding to the active site of the kinesin spindle protein (KSP). asianpubs.org KSP is essential for mitosis, and its inhibition leads to cell cycle arrest and apoptosis.
Other research on quinoline derivatives has implicated the inhibition of various key cellular processes, including tyrosine kinase activity, topoisomerase function, and tubulin polymerization. arabjchem.org The ability of these compounds to target multiple pathways may contribute to their broad-spectrum anticancer activity. Furthermore, studies on quinoline-based iminothiazoline derivatives have identified them as potential inhibitors of the elastase enzyme, with molecular docking and dynamics simulations supporting this finding. nih.gov
The diverse biological activities and mechanisms of action of quinoline and benzamide derivatives underscore their potential as scaffolds for the development of new therapeutic agents.
Interactive Data Tables
Table 1: Cytotoxicity of Quinoline Benzamide Derivatives against MDA-MB-231 Cells
| Compound | IC50 (μM) | Reference |
| Quinoline Benzamide Derivatives | < 35 | researchgate.netasianpubs.org |
| Flavonoid-based Amide Derivative (6-chloro-3-pyridyl) | 1.76 ± 0.91 | nih.gov |
| 5-Fu (Control) | 7.75 ± 0.82 | nih.gov |
Table 2: VEGFR2 Inhibition by 3,4-Dihydroquinolin-2(1H)-one Analogues in Glioblastoma Cell Lines
| Compound | Cell Line | IC50 (μM) | Reference |
| Analogue 4m | U138-MG | 4.20 | nih.govresearchgate.net |
| Analogue 4q | U138-MG | 8.00 | nih.govresearchgate.net |
| Analogue 4t | U87-MG | 10.48 | nih.govresearchgate.net |
| Analogue 4u | U87-MG | 7.96 | nih.govresearchgate.net |
| Temozolomide (Control) | U87-MG | 92.90 | nih.govresearchgate.net |
| Temozolomide (Control) | U138-MG | 93.09 | nih.govresearchgate.net |
Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the computational chemistry and molecular modeling of the exact compound This compound that aligns with the detailed outline requested.
Studies providing in-depth analysis on Density Functional Theory (DFT) calculations, molecular docking simulations against specific targets, molecular dynamics simulations, or in silico pharmacokinetic assessments for this precise molecule are not present in the public domain. While research exists for structurally similar quinoline and benzamide derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these related but distinct compounds.
Therefore, it is not possible to generate a scientifically accurate article with the specified detailed research findings and data tables for each subsection of the provided outline for this particular chemical entity.
Computational Chemistry and Molecular Modeling
In Silico Pharmacokinetic and Drug-likeness Assessment
Pan-Assay Interference Compounds (PAINS) Filtering
In the realm of computational chemistry and molecular modeling, Pan-Assay Interference Compounds (PAINS) filtering is a critical step in the early stages of drug discovery to identify and eliminate molecules that are likely to produce false-positive results in high-throughput screening (HTS) assays. wikipedia.orgresearchgate.netresearchgate.net PAINS are compounds that tend to interfere with assay readouts through various mechanisms unrelated to specific, targeted biological activity. wikipedia.org Their presence in screening libraries can lead to a significant waste of resources, as they can be mistakenly pursued as promising hit compounds.
The identification of PAINS is primarily achieved through the use of computational filters that recognize specific substructural motifs known to be associated with assay interference. rsc.orgoptibrium.com These filters are curated lists of chemical moieties that have been repeatedly identified in compounds showing promiscuous activity across multiple assays. The underlying mechanisms of interference are diverse and can include non-specific reactivity with proteins, redox activity, aggregation, and interference with assay detection technologies such as fluorescence.
A systematic in silico PAINS filtering of 4-BROMO-N-(QUINOLIN-8-YL)BENZAMIDE would involve submitting its structure to various established PAINS filtering platforms. The results would indicate whether the compound contains any of the approximately 480 known PAINS substructures.
Below is a hypothetical data table illustrating the kind of output one might expect from such a computational analysis. It is important to note that this table is for illustrative purposes only, as specific research findings on the PAINS filtering of this compound were not found in the public domain.
| PAINS Filter Set | Substructure Alert | Alert Description | Result for this compound |
| Filter Set A | quinoline_A_ring | Unsubstituted or specific substituted quinolines | No Hit |
| Filter Set B | aniline_type_substructure | Certain substituted anilines | Potential Hit (Requires Contextual Analysis) |
| Filter Set C | bromo_aromatic_X | Halogenated aromatic systems prone to reactivity | No Hit |
The interpretation of such results would require careful consideration. A "Potential Hit" would necessitate further investigation to determine if the specific structural context of This compound mitigates the potential for non-specific activity associated with the flagged substructure. Ultimately, experimental validation through orthogonal assays is the definitive method to confirm or dismiss a compound as a PAIN.
Future Directions in Research and Applications
Rational Design and Synthesis of Novel 4-Bromo-N-(quinolin-8-yl)benzamide Derivatives
The rational design of new derivatives based on the this compound scaffold is a key area of ongoing research, aimed at enhancing potency, selectivity, and pharmacokinetic properties. Synthetic strategies are continuously being refined to allow for precise structural modifications and the creation of diverse chemical libraries for biological screening.
A multi-step chemical process has been successfully employed to create novel analogs. For instance, the synthesis of (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide involves reacting pentanoyl chloride with potassium thiocyanate, followed by the addition of 3-aminoquinoline (B160951) to generate an acyl thiourea (B124793) intermediate. This intermediate is then reacted with p-bromophenacylbromide to yield the final compound. nih.gov The use of dry solvents throughout this process is critical to prevent the hydrolysis of sensitive intermediates. nih.gov
Other synthetic approaches focus on modifying the core structure through transition metal-catalyzed reactions. A highly efficient copper-catalyzed C5-bromination of N-(quinolin-8-yl)benzamide has been developed, which allows for the selective introduction of a bromine atom at a specific position on the quinoline (B57606) ring. beilstein-journals.org This method provides a powerful tool for creating derivatives with altered electronic and steric properties, which can be crucial for modulating biological activity. Palladium-catalyzed reactions are also utilized, for example, in the synthesis of quinazolinones from aryl boronic acids and 2-(quinazolinone-3(4H)-yl)benzonitriles, showcasing the versatility of metal catalysis in creating complex heterocyclic systems. arabjchem.org
The design strategy often involves incorporating different heterocyclic moieties to explore new chemical space and potential biological interactions. Thiazoline-based heterocyclic compounds, for example, are known to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. nih.gov By combining the 4-bromo-benzamide moiety with a thiazoline (B8809763) ring, researchers aim to create hybrid molecules with unique and potentially synergistic biological profiles. nih.gov Similarly, the incorporation of 1,3,4-oxadiazole (B1194373) rings has led to the development of derivatives with dual anticancer and antimicrobial properties. nih.govrsc.org
Table 1: Synthetic Strategies for this compound Derivatives
| Strategy | Description | Key Reagents/Catalysts | Resulting Moiety | Reference |
|---|---|---|---|---|
| Multi-step Synthesis | Sequential reaction involving acyl thiourea intermediate formation. | Potassium thiocyanate, 3-aminoquinoline, p-bromophenacylbromide | Iminothiazoline derivative | nih.gov |
| Copper-Catalyzed Bromination | Selective C5-bromination of the quinoline ring. | Cu(OAc)2·H2O | 5-Bromo-N-(quinolin-8-yl)benzamide | beilstein-journals.org |
Identification and Validation of New Biological Targets
A primary focus of current research is the identification and validation of new biological targets for this compound and its derivatives. The versatility of the quinoline-benzamide scaffold allows it to interact with a range of biomolecules, opening up possibilities for treating various diseases. nih.govontosight.ai
One significant area of investigation is in cancer therapy. Derivatives of the core structure have been designed to function as multi-target agents against cancer cells. nih.gov For example, novel quinoline-1,3,4-oxadiazole hybrids have been synthesized and evaluated for their ability to inhibit both the Epidermal Growth Factor Receptor (EGFR) and microbial DNA gyrase. nih.govrsc.org Certain derivatives demonstrated considerable cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with IC50 values surpassing that of the reference drug erlotinib. nih.gov Specifically, compounds featuring 2-(4-nitrophenyl)-1,3,4-oxadiazole (B181851) and 2-(cinnamylthio)-1,3,4-oxadiazole moieties showed potent EGFR tyrosine kinase inhibition and induced significant apoptosis in HepG2 cells. nih.gov
Another promising target is the elastase enzyme. A newly synthesized derivative, (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, was found to be a potent inhibitor of porcine pancreatic elastase, with an IC50 value of 1.21 µM, which is significantly more potent than the reference compound, oleanolic acid (IC50 = 13.45 µM). nih.govdntb.gov.ua This suggests potential applications in conditions where elastase activity is dysregulated, such as skin aging. nih.gov
The antimicrobial potential of these compounds is also being actively explored. The aforementioned quinoline-1,3,4-oxadiazole hybrids were evaluated for their activity against S. aureus, E. coli, and C. albicans. nih.gov Several of these compounds displayed more potent inhibitory activity than the reference antibiotic, neomycin, indicating their potential as lead candidates for developing new dual-action anticancer and antimicrobial agents. nih.govrsc.org
Table 2: Biological Targets and Activity of Selected Derivatives
| Derivative Class | Target(s) | Bioactivity | Cell Line/Organism | Reference |
|---|---|---|---|---|
| Quinoline-1,3,4-oxadiazole hybrids | EGFR, DNA gyrase | Anticancer (IC50 = 0.14 µM for EGFR), Antimicrobial | HepG2, MCF-7, S. aureus, E. coli | nih.gov |
| (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide | Elastase | Enzyme Inhibition (IC50 = 1.21 µM) | Porcine Pancreas | nih.govdntb.gov.ua |
Advanced Computational Methodologies for Predictive Modeling
Advanced computational methodologies are integral to the modern drug discovery process for this compound derivatives. These in silico tools enable researchers to predict molecular properties, understand drug-target interactions, and guide the rational design of more effective compounds, thereby saving significant time and resources. nih.govresearchgate.net
Molecular docking is a widely used technique to predict the binding orientation and affinity of a ligand to its target protein. researchgate.net For a novel quinoline-based iminothiazoline derivative, docking studies were performed to investigate its interaction with the elastase enzyme, corroborating experimental findings of its inhibitory potential. nih.gov Similarly, docking studies on isatin (B1672199) derivatives designed to block the SARS-CoV-2 spike protein's interaction with the ACE2 receptor helped to rationalize their biological activity. researchgate.net
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a ligand-protein complex over time. nih.gov MD simulations were used to evaluate a potential elastase inhibitor, providing insights into the stability of the complex and confirming its potential as a novel inhibitor. nih.gov These simulations can also predict parameters like the solvent-accessible surface area and the number of hydrogen bonds formed between the ligand and its target, further refining the understanding of the binding mechanism. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that correlate the chemical structure of compounds with their biological activity. growingscience.com For a series of quinoline-based Schiff base derivatives, 2D and 3D-QSAR models were constructed to understand the structural requirements for enhancing α-glucosidase inhibitory activity, guiding the design of more potent molecules. growingscience.com
Table 3: Computational Methods in the Study of this compound and Derivatives
| Method | Application | Key Insights | Reference |
|---|---|---|---|
| Molecular Docking | Predict binding modes and affinity to biological targets (e.g., elastase, MMPs, SARS-CoV-2 spike protein). | Identification of key interacting residues; prediction of binding energy. | nih.govresearchgate.netresearchgate.net |
| Density Functional Theory (DFT) | Calculate electronic structure, molecular orbitals (FMOs), and electrostatic potential (MEP). | Understanding of molecular reactivity and stability. | nih.govresearchgate.net |
| Molecular Dynamics (MD) | Simulate the dynamic behavior and stability of ligand-receptor complexes. | Confirmation of binding stability; analysis of interaction dynamics over time. | nih.govresearchgate.net |
| Hirshfeld Surface Analysis | Analyze intermolecular interactions in the crystal structure. | Quantification of contributions from different atomic contacts (e.g., H···H, H···C). | nih.govdntb.gov.ua |
Strategic Development Towards Lead Optimization in Medicinal Chemistry
Lead optimization is a critical phase in drug discovery where an active compound (a "lead") is systematically modified to improve its therapeutic profile. For scaffolds related to this compound, this process involves enhancing potency and selectivity while improving absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net
A key strategy in lead optimization is structure-based drug design, which utilizes the three-dimensional structure of the biological target. nih.gov By understanding how a lead compound binds to its target, chemists can make rational modifications to improve the fit and increase binding affinity. This approach was successfully used to develop potent and selective TYK2 inhibitors from a 4-aminopyridine (B3432731) benzamide (B126) scaffold, where modifications were designed to enhance potency and improve selectivity over other kinases like JAK1 and JAK2. nih.gov
The ultimate goal of lead optimization is to develop a drug candidate with a balance of desirable properties. This includes not only high potency and selectivity for its intended target but also good oral bioavailability and a favorable safety profile. nih.gov For instance, the optimization of a TYK2 inhibitor led to a compound that not only had good enzyme and cell potency but also excellent oral exposure in animal models and demonstrated efficacy in a pharmacodynamic model. nih.gov The systematic application of these medicinal chemistry strategies to the this compound scaffold holds the potential to transform this promising chemical entity into a clinically valuable therapeutic agent.
Q & A
Basic: What is the optimized synthetic route for 4-bromo-N-(quinolin-8-yl)benzamide, and what are the critical reaction parameters?
Answer:
The compound is synthesized via amide coupling between 8-aminoquinoline and 4-bromobenzoyl chloride. Key steps include:
- Reacting 8-aminoquinoline (21 mmol) with 4-bromobenzoyl chloride (20 mmol) in dichloromethane (30 mL) under N,N-dimethyl-4-aminopyridine (DMAP) catalysis and triethylamine (Et₃N) as a base .
- Recrystallization from toluene yields the product (89% yield). Critical parameters: stoichiometric control of the acyl chloride, inert atmosphere to prevent side reactions, and purification via recrystallization to ensure high purity .
Basic: What spectroscopic and crystallographic techniques are recommended for structural characterization of this compound?
Answer:
- X-ray crystallography : Monoclinic P21/n space group analysis confirms molecular geometry, bond lengths (e.g., C-Br ~1.89 Å), and torsion angles. Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) is typical .
- NMR/IR spectroscopy : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 7.5–8.9 ppm) and amide NH (δ ~10.2 ppm). IR confirms C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Advanced: Why is the N,N-bidentate chelating coordination of the 8-aminoquinoline amide skeleton critical in copper-catalyzed C5-H functionalization?
Answer:
The amide’s N,N-coordination stabilizes transition metals (e.g., Cu) during catalytic cycles, enabling regioselective C5-H bromination or difluoromethylation. Control experiments show failure with non-chelating analogs (e.g., N-methyl derivatives), confirming the necessity of the bidentate motif for reaction feasibility . Mechanistic studies suggest a radical pathway facilitated by metal coordination, with electron paramagnetic resonance (EPR) or DFT calculations recommended for validation .
Advanced: How can researchers design analogs of this compound to investigate structure-activity relationships (SAR) in PARP-1 inhibition?
Answer:
- Scaffold modification : Introduce substituents at the quinoline C2/C7 positions or the benzamide para-bromo group to modulate steric/electronic effects. For example, replace Br with Cl or CF₃ to assess halogen-dependent binding .
- Biological assays : Use PARP-1 enzyme inhibition assays (e.g., ELISA) and cellular viability tests (e.g., MTT assay) to correlate structural changes with activity. Crystallography of inhibitor-enzyme complexes can identify key interactions .
Advanced: How should researchers resolve contradictions in halogenation reaction yields when using this compound derivatives?
Answer:
- Variable analysis : Screen reaction parameters (temperature, solvent polarity, catalyst loading). For example, iodobenzene (20 mol%) in HFIP solvent enhances sulfonate ester formation .
- Substrate screening : Test derivatives with electron-withdrawing (NO₂) or donating (MeO) groups to identify electronic effects. Failed substrates (e.g., hydroxylated analogs) may require protective group strategies .
Advanced: What methodologies enable the use of this compound as a scaffold for sulfonate ester functionalization?
Answer:
- Radical cross-coupling : Utilize PhI (20 mol%) and CH₃CO₃H in hexafluoroisopropanol (HFIP) to generate sulfonate esters via C5-H activation. High yields (>75%) are achieved with aliphatic or heterocyclic substituents .
- Mechanistic probes : Isotope labeling (e.g., D₂O quenching) or radical traps (TEMPO) confirm radical intermediates. LC-MS monitors reaction progress .
Safety: What protocols are recommended for handling this compound given its structural analogs’ toxicity profiles?
Answer:
- Toxicity mitigation : Use PPE (gloves, goggles) and fume hoods. Analog studies show oral toxicity (rat TDLo: 100 mg/kg), suggesting strict dose controls .
- Decomposition : Avoid heating >200°C to prevent Br⁻ and NOx emissions. Store under argon at 4°C to enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
